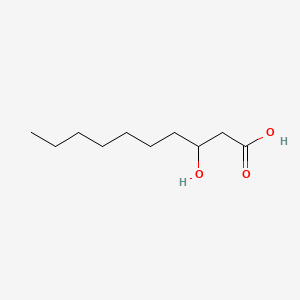

3-Hydroxydecanoic acid

説明

準備方法

Synthetic Routes and Reaction Conditions

3-Hydroxydecanoic acid can be synthesized through several methods:

Microbial Fermentation: One of the most efficient methods involves the use of genetically engineered microorganisms. For instance, Pseudomonas putida strains can be modified to express specific genes such as tesB, which encodes thioesterase II.

Chemical Synthesis: Another method involves the chemical synthesis starting from cellulose-derived levoglucosenone.

Industrial Production Methods

Industrial production of this compound often relies on microbial fermentation due to its efficiency and scalability. Recombinant strains of microorganisms are cultivated in bioreactors, where they produce the compound through metabolic pathways .

化学反応の分析

Types of Reactions

3-Hydroxydecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form decanoic acid.

Reduction: Reduction reactions can convert it into decanol.

Dehydration: Dehydration can lead to the formation of alkenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Dehydration: Acidic catalysts like sulfuric acid or zeolites can facilitate dehydration reactions.

Major Products

Oxidation: Decanoic acid

Reduction: Decanol

Dehydration: Alkenes such as decene.

科学的研究の応用

3-Hydroxydecanoic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-hydroxydecanoic acid involves its interaction with specific molecular targets and pathways:

Immune Signaling: In plants, it activates pattern-triggered immunity through the homomerization of the LORE receptor.

Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.

類似化合物との比較

3-Hydroxydecanoic acid can be compared with other similar compounds such as:

10-Hydroxydecanoic acid: Found in royal jelly, it shares similar antimicrobial and anti-inflammatory properties but differs in its specific biological activities.

3-Hydroxyoctanoic acid: Another medium-chain fatty acid with similar chemical properties but different applications in biopolymer synthesis.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties and diverse applications make it a valuable subject of scientific research and industrial production.

生物活性

3-Hydroxydecanoic acid (3-HDA), also known as (R)-3-hydroxydecanoic acid, is a medium-chain hydroxy fatty acid with significant biological activities. This compound is involved in various metabolic pathways and exhibits notable antifungal properties, making it a subject of interest in both biochemical and pharmaceutical research.

This compound is classified as a medium-chain hydroxy acid, featuring a chain length of ten carbon atoms. It is a primary metabolite found across diverse organisms including humans, yeast, and plants. In humans, it plays a role in the fatty acid biosynthesis pathway, indicating its importance in metabolic processes related to growth and development .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₃ |

| Molecular Weight | 188.27 g/mol |

| CAS Number | 151-88-0 |

| Solubility | Soluble in water |

Antifungal Properties

Research has demonstrated that 3-HDA exhibits antifungal activity against various molds and yeasts. A study identified several saturated 3-hydroxy fatty acids, including 3-HDA, produced by Lactobacillus plantarum MiLAB 14. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 100 μg/ml against different fungal strains .

Case Study: Antifungal Efficacy of 3-HDA

In a controlled experiment, the antifungal activity of racemic mixtures of saturated 3-hydroxy fatty acids was assessed. The results indicated that yeasts were generally more sensitive than filamentous fungi to these compounds. Notably, Penicillium roqueforti showed high sensitivity with an MIC of 5 to 50 μg/ml, while Aspergillus fumigatus had an MIC ranging from 25 to 100 μg/ml .

The antifungal mechanism of 3-HDA is believed to involve disruption of fungal cell membranes. Hydroxy fatty acids can integrate into lipid bilayers, altering membrane fluidity and integrity, which may lead to cell lysis or impaired function. This property positions them as potential natural preservatives in food and feed industries .

Role in Plant Immunity

Recent studies have revealed that medium-chain fatty acids like 3-HDA can trigger immune responses in plants. Specifically, it has been shown that certain fatty acid metabolites can activate plant defense mechanisms via recognition by lectin receptors . This suggests that compounds like 3-HDA not only serve metabolic functions but also play crucial roles in plant-pathogen interactions.

特性

IUPAC Name |

3-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSBMZUBSBFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-40-7 | |

| Record name | Decanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40864486 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-26-3, 5561-87-5, 33044-91-6 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 3-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrmicacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。